molecular formula C11H10FN3OS B11363331 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11363331
M. Wt: 251.28 g/mol
InChI Key: DUNGTHQXFZPURR-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorophenyl group and a propanamide moiety, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C11H10FN3OS/c1-2-9(16)13-11-14-10(15-17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15,16)

InChI Key

DUNGTHQXFZPURR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F

Origin of Product

United States

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